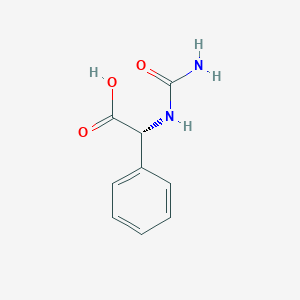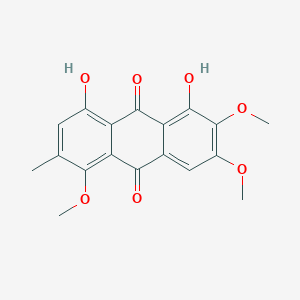
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide or potassium dichromate.
Methoxylation: Methoxy groups are introduced at the 2, 3, and 5 positions through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methylation: The methyl group at the 6 position is introduced using methylating agents like methyl iodide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding dihydroxyanthracene.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethyl sulfate, methyl iodide, various halogenating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroxyanthracene derivatives.
Substitution Products: Functionalized anthraquinone derivatives with various substituents.
科学的研究の応用
Chemistry:
Dyes and Pigments: The compound’s structure makes it suitable for use in the synthesis of dyes and pigments with specific color properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives of anthraquinone, including this compound, have shown potential as antimicrobial agents against various pathogens.
Anticancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Pharmaceutical Industry: As an intermediate in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- involves its interaction with biological molecules. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its antimicrobial and anticancer properties.
類似化合物との比較
1,8-Dihydroxyanthraquinone: Lacks the methoxy and methyl groups, resulting in different chemical properties and applications.
2,3,5-Trimethoxyanthraquinone: Lacks the hydroxyl and methyl groups, affecting its reactivity and biological activity.
6-Methylanthraquinone: Lacks the hydroxyl and methoxy groups, leading to different uses in industry and research.
Uniqueness:
The combination of hydroxyl, methoxy, and methyl groups in 9,10-Anthracenedione, 1,8-dihydroxy-2,3,5-trimethoxy-6-methyl- provides a unique set of chemical properties, making it versatile for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other anthraquinone derivatives.
特性
CAS番号 |
139644-36-3 |
|---|---|
分子式 |
C18H16O7 |
分子量 |
344.3 g/mol |
IUPAC名 |
1,8-dihydroxy-2,3,5-trimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O7/c1-7-5-9(19)12-13(17(7)24-3)14(20)8-6-10(23-2)18(25-4)16(22)11(8)15(12)21/h5-6,19,22H,1-4H3 |
InChIキー |
ZULKDEFIEZXKPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1OC)C(=O)C3=CC(=C(C(=C3C2=O)O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


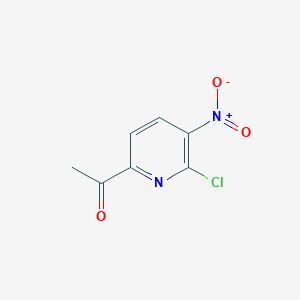

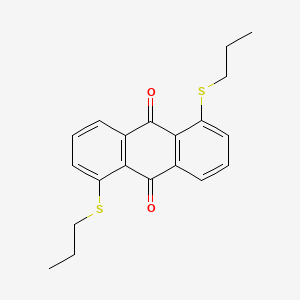
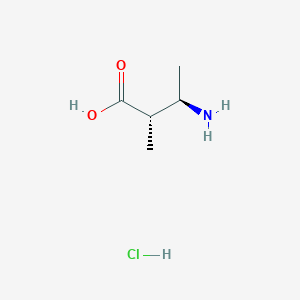

![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
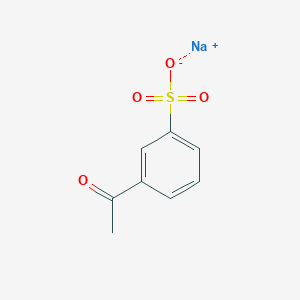
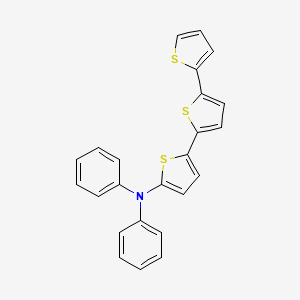
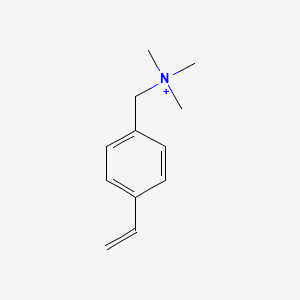
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
